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Compound of Interest

Compound Name: Ganfeborole

Cat. No.: B1654198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and application notes for the synthesis and

evaluation of Ganfeborole analogs. Ganfeborole (also known as GSK3036656 or GSK-070) is

a first-in-class benzoxaborole antibiotic that inhibits the Mycobacterium tuberculosis (Mtb)

leucyl-tRNA synthetase (LeuRS).[1][2][3] The synthesis of analogs is crucial for structure-

activity relationship (SAR) studies, optimizing potency and selectivity, and discovering new

therapeutic agents.[4]

Mechanism of Action: Oxaborole tRNA Trapping
(OBORT)
Ganfeborole functions as a prodrug.[5] It does not directly bind to its target enzyme, LeuRS.

Instead, it undergoes an enzyme-independent bioconversion by forming a reversible adduct

with ATP, AMP, or the terminal adenosine of tRNALeu.[5] This adduct is the active molecule that

inhibits the LeuRS enzyme, preventing the charging of tRNALeu with leucine and thereby

halting protein synthesis.[4][5] This unique mechanism is termed the oxaborole tRNA trapping

(OBORT) mechanism.[4]
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Figure 1: Oxaborole tRNA Trapping (OBORT) mechanism of Ganfeborole.
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The development of novel Ganfeborole analogs follows a structured workflow, from initial

design and synthesis to comprehensive biological evaluation. This process allows for

systematic exploration of the chemical space around the benzoxaborole scaffold to optimize for

target potency, selectivity, and drug-like properties.
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Figure 2: General workflow for the development of Ganfeborole analogs.

Application Note 1: Synthesis of 3-Aminomethyl-4-
chloro-benzoxaborole Analogs
The core of Ganfeborole is the 3-aminomethyl-4-chloro-benzoxaborole scaffold.[3] Analogs

are synthesized by introducing various substituents onto the aromatic ring to probe structure-

activity relationships.[4]

Synthetic Scheme Overview
The synthesis of Ganfeborole and its analogs is a multi-step process that typically starts from

a substituted 2-bromobenzaldehyde. The key steps involve the introduction of the boronic acid

moiety, formation of the benzoxaborole ring, and installation of the aminomethyl side chain.
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Figure 3: Generalized synthetic pathway for 3-aminomethyl benzoxaborole analogs.

Protocol 1: General Synthesis of a 3-Aminomethyl
Benzoxaborole Analog
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This protocol is a generalized procedure based on common methods for benzoxaborole

synthesis.[6][7][8]

Materials:

Substituted 2-bromobenzaldehyde

Bis(pinacolato)diboron (B₂Pin₂)

Palladium catalyst (e.g., Pd(dppf)Cl₂)

Potassium acetate (KOAc)

Dioxane, water

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Reagents for aminomethylation (project-specific)

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

Step 1: Miyaura Borylation:

To a solution of the starting substituted 2-bromobenzaldehyde (1.0 eq) in dioxane, add

B₂Pin₂ (1.1 eq), KOAc (3.0 eq), and the palladium catalyst (0.03 eq).

Degas the mixture and heat at 80-90 °C under an inert atmosphere (e.g., Nitrogen or

Argon) for 12-24 hours, monitoring by TLC or LC-MS.

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and

wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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The resulting pinacol boronate ester can be hydrolyzed to the boronic acid using an acid

(e.g., HCl) or used directly in the next step.

Step 2: Reductive Cyclization:

Dissolve the crude 2-formylphenylboronic acid intermediate from Step 1 in a suitable

solvent like methanol.

Cool the solution to 0 °C in an ice bath.

Add a reducing agent, such as sodium borohydride (NaBH₄) (1.0-1.5 eq), portion-wise.

Allow the reaction to warm to room temperature and stir for 1-4 hours until the starting

material is consumed.

Quench the reaction carefully with water or dilute acid.

Extract the product with an organic solvent, wash, dry, and concentrate.

Purify the resulting benzoxaborole derivative by silica gel chromatography.

Step 3: Introduction of the 3-Aminomethyl Group:

This step is highly dependent on the desired analog. One common route involves the

conversion of a precursor (e.g., a 3-hydroxymethyl or 3-halomethyl group) to the amine.

For example, a 3-hydroxymethyl benzoxaborole can be converted to a mesylate or

tosylate, followed by displacement with an amine or azide (which is then reduced).

Alternatively, direct amination strategies can be employed. The specific synthesis for

Ganfeborole involves chiral resolution to obtain the desired (S)-enantiomer.[8]

Step 4: Final Purification and Characterization:

Purify the final compound using an appropriate method (e.g., chromatography,

crystallization).
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Characterize the structure and purity using NMR (¹H, ¹³C, ¹¹B), Mass Spectrometry, and

HPLC.[6]

Data Presentation: Structure-Activity Relationship of
Ganfeborole Analogs
The following table summarizes key data for Ganfeborole and related analogs, highlighting the

impact of substitutions on activity and selectivity.[4][8]

Compound
R¹
Substituent

Mtb LeuRS
IC₅₀ (µM)

Mtb H37Rv
MIC (µM)

Human
Cytoplasmi
c LeuRS
IC₅₀ (µM)

Selectivity
Index
(Human/Mtb
)

Ganfeborole

4-Cl, 7-(2-

hydroxyethox

y)

0.20 - 0.216 0.08 132 - 140 ~650

Analog A

4-F, 7-(2-

hydroxyethox

y)

0.43 0.16 >300 >700

Analog B
4-Cl, 7-

methoxy
0.16 0.16 120 750

Analog C

4-H, 7-(2-

hydroxyethox

y)

2.6 1.25 >300 >115

Application Note 2: Biological Evaluation of
Ganfeborole Analogs
After synthesis, analogs must be tested to determine their biological activity. Key assays

include direct enzyme inhibition and whole-cell antimicrobial activity.

Protocol 2: Leucyl-tRNA Synthetase (LeuRS) Inhibition
Assay
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This protocol measures the ability of a compound to inhibit the aminoacylation activity of

LeuRS.[4]

Principle: The assay measures the attachment of a radiolabeled amino acid (e.g., ³H-Leucine)

to its cognate tRNA, catalyzed by the LeuRS enzyme. The amount of radioactivity incorporated

into the tRNA is quantified, and a decrease in incorporation indicates enzyme inhibition.

Materials:

Purified Mtb LeuRS and human LeuRS enzymes

³H-Leucine

Total tRNA from E. coli or purified tRNALeu

ATP, MgCl₂, KCl, Tris-HCl buffer (pH 7.5)

Dithiothreitol (DTT)

Test compounds (Ganfeborole analogs) dissolved in DMSO

Trichloroacetic acid (TCA)

Glass fiber filters

Scintillation fluid and counter

Procedure:

Reaction Setup:

Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, ATP, DTT, and ³H-

Leucine.

In a microplate, add the reaction mixture to wells containing serial dilutions of the test

compounds (final DMSO concentration <1%). Include positive (no inhibitor) and negative

(no enzyme) controls.
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Initiate the reaction by adding the LeuRS enzyme to each well.

Incubation:

Incubate the plate at 37 °C for a defined period (e.g., 20-30 minutes).

Quenching and Precipitation:

Stop the reaction by adding the tRNA substrate.

Spot the reaction mixture onto glass fiber filters.

Precipitate the macromolecules (including the charged tRNA) by immersing the filters in

ice-cold 10% TCA.

Washing:

Wash the filters multiple times with cold 5% TCA and then with ethanol to remove

unincorporated ³H-Leucine.

Quantification:

Dry the filters, place them in scintillation vials with scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the positive

control.

Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Mtb
MIC)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required

to inhibit the visible growth of M. tuberculosis. The resazurin microtiter assay (REMA) is a
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common, colorimetric method.[4]

Materials:

M. tuberculosis H37Rv strain[9]

Middlebrook 7H9 broth supplemented with OADC or ADC

96-well microplates

Test compounds dissolved in DMSO

Resazurin sodium salt solution

Positive control drug (e.g., Isoniazid) and negative (no drug) control

Procedure:

Inoculum Preparation:

Grow M. tuberculosis in 7H9 broth to mid-log phase.

Adjust the bacterial suspension to a specific turbidity (e.g., McFarland standard 1.0) and

then dilute to achieve the final desired inoculum concentration.

Plate Setup:

Add supplemented 7H9 broth to all wells of a 96-well plate.

Prepare two-fold serial dilutions of the test compounds directly in the plate.

Inoculation:

Add the prepared M. tuberculosis inoculum to each well.

Incubation:

Seal the plate and incubate at 37 °C for 7-10 days.
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Development:

Add the resazurin solution to each well and re-incubate for 24-48 hours.

Reading Results:

Observe the color change. Viable, respiring bacteria will reduce the blue resazurin to pink

resorufin.

The MIC is defined as the lowest concentration of the compound that prevents this color

change (i.e., the well remains blue).

Data Presentation: Biological Activity of Ganfeborole
Parameter Organism/Enzyme Value Reference

IC₅₀
M. tuberculosis

LeuRS
0.20 µM [10][11][12]

IC₅₀
Human cytoplasmic

LeuRS
132 - 140 µM [4][8]

MIC
M. tuberculosis

H37Rv
0.08 µM [4][8]

Activity

Drug-susceptible &

drug-resistant Mtb

isolates

Promising in vitro

activity
[3][13]

Efficacy
Murine TB infection

models
Demonstrated efficacy [4]

EBA
Phase 2a trial (30 mg

dose)

Highest early

bactericidal activity
[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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